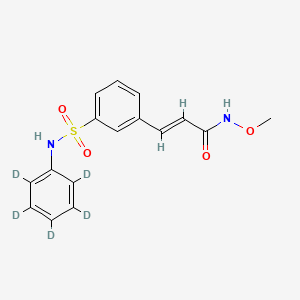

Methyl Belinostat-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C16H16N2O4S |

|---|---|

Poids moléculaire |

337.4 g/mol |

Nom IUPAC |

(E)-N-methoxy-3-[3-[(2,3,4,5,6-pentadeuteriophenyl)sulfamoyl]phenyl]prop-2-enamide |

InChI |

InChI=1S/C16H16N2O4S/c1-22-17-16(19)11-10-13-6-5-9-15(12-13)23(20,21)18-14-7-3-2-4-8-14/h2-12,18H,1H3,(H,17,19)/b11-10+/i2D,3D,4D,7D,8D |

Clé InChI |

STHZFQBKWSPNQA-XJWWIZSWSA-N |

SMILES isomérique |

[2H]C1=C(C(=C(C(=C1[2H])[2H])NS(=O)(=O)C2=CC=CC(=C2)/C=C/C(=O)NOC)[2H])[2H] |

SMILES canonique |

CONC(=O)C=CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC=C2 |

Origine du produit |

United States |

Foundational & Exploratory

Methyl Belinostat-d5 chemical properties and structure

An In-Depth Technical Guide to Methyl Belinostat-d5

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for this compound. This deuterated analog of Methyl Belinostat serves as a crucial internal standard for analytical and pharmacokinetic studies.

This compound is the deuterated form of Methyl Belinostat, an active metabolite of the histone deacetylase (HDAC) inhibitor, Belinostat. The incorporation of five deuterium atoms on the aniline ring provides a stable isotopic label, making it an ideal internal standard for mass spectrometry-based quantification.

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₆H₁₁D₅N₂O₄S[1][2] |

| Molecular Weight | 337.41 g/mol [1][3] |

| Appearance | White to slightly yellow powder[4] |

| Storage Conditions | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C[4] |

| Parent Compound | Belinostat[5] |

| Non-labelled CAS | 1485081-34-2[2][4] |

Chemical Structure:

This compound possesses a sulfonamide-hydroxamide structure, characteristic of many HDAC inhibitors. The deuterium labeling is specifically on the phenyl ring of the sulfamoyl group.

References

The Role of Methyl Belinostat-d5 in Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Methyl Belinostat-d5, a deuterated analog of Methyl Belinostat, and its critical role in modern research, particularly in the fields of pharmacology, drug metabolism, and bioanalysis.

Introduction to Belinostat and the Need for Labeled Standards

Belinostat is a potent histone deacetylase (HDAC) inhibitor approved for the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL).[1][2] It exerts its anticancer effects by preventing the removal of acetyl groups from histones and other proteins, leading to the accumulation of acetylated proteins.[1][2] This accumulation results in the expression of tumor-suppressor genes, ultimately inducing cell cycle arrest, inhibiting angiogenesis, and promoting apoptosis in cancer cells.[1][2]

To accurately study the pharmacokinetics (PK), metabolism, and overall disposition of Belinostat in biological systems, a reliable internal standard is essential for bioanalytical methods. Stable isotope-labeled internal standards (SIL-IS), such as this compound, are the gold standard for quantitative analysis using liquid chromatography-mass spectrometry (LC-MS). They offer superior accuracy and precision by compensating for variations in sample preparation and instrument response.

This compound is the deuterated form of Methyl Belinostat, a metabolite of Belinostat. Its use as an internal standard ensures that it behaves nearly identically to the analyte of interest (Methyl Belinostat) during extraction, chromatography, and ionization, but is distinguishable by its higher mass. This co-elution and similar behavior minimize the impact of matrix effects, leading to more reliable and reproducible data.

Chemical and Physical Properties of this compound

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| Chemical Name | (E)-N-Methoxy-3-[3-[(phenyl-d5-amino)sulfonyl]phenyl]acrylamide |

| Molecular Formula | C₁₆H₁₁D₅N₂O₄S |

| Molecular Weight | 337.41 g/mol |

| Isotopic Purity | Typically >98% |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO and Methanol |

| Storage | Store at -20°C for long-term stability |

Synthesis of this compound

A generalized synthetic scheme would likely involve:

-

Preparation of the core structure: Synthesis of (E)-3-(3-(chlorosulfonyl)phenyl)-N-methoxyacrylamide.

-

Sulfonamide formation: Reaction of the chlorosulfonyl intermediate with aniline-d5 to introduce the deuterated phenyl group, yielding this compound.

This approach ensures the stable incorporation of five deuterium atoms onto the phenyl ring, providing a significant mass shift for mass spectrometric detection.

Role as an Internal Standard in Bioanalytical Methods

The primary application of this compound is as an internal standard in LC-MS/MS assays for the quantitative determination of Belinostat and its metabolites in biological matrices such as plasma and urine.

Principle of Stable Isotope Dilution Analysis

The use of a deuterated internal standard relies on the principle of stable isotope dilution. A known amount of this compound is added to the biological sample at the beginning of the sample preparation process. The ratio of the peak area of the analyte (Methyl Belinostat) to the peak area of the internal standard (this compound) is then used to calculate the concentration of the analyte. This ratiometric measurement corrects for any loss of analyte during sample processing and for variations in instrument response.

References

An In-depth Technical Guide to the Synthesis and Purification of Methyl Belinostat-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic route and purification strategy for Methyl Belinostat-d5. The methodologies presented are based on established chemical principles and adaptations from published syntheses of Belinostat and related compounds. This document is intended to serve as a valuable resource for researchers and professionals engaged in the development of deuterated histone deacetylase (HDAC) inhibitors.

Introduction

Belinostat is a potent pan-histone deacetylase (HDAC) inhibitor approved for the treatment of relapsed or refractory peripheral T-cell lymphoma. Its mechanism of action involves the inhibition of HDAC enzymes, leading to the accumulation of acetylated histones and other proteins, which in turn induces cell cycle arrest and apoptosis in cancer cells. Methyl Belinostat is a key metabolite of Belinostat. The deuterated version, this compound, is a valuable tool in pharmacokinetic studies, serving as an internal standard for quantitative bioanalysis by mass spectrometry. This guide outlines a detailed procedure for its synthesis and purification.

Physicochemical and Analytical Data

A summary of the key physicochemical and analytical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Name | Methyl (2E)-3-{3-[(phenyl-d5-amino)sulfonyl]phenyl}prop-2-enoate | - |

| Molecular Formula | C₁₆H₁₀D₅NO₄S | - |

| Molecular Weight | 337.40 g/mol | - |

| Appearance | White to off-white solid | [1] |

| Storage | -20°C for long-term storage | [1] |

| Purity (typical) | >98% | Assumed based on standard practices |

| Mass Spec (MRM) | m/z 333.1 > 93.0 (positive ion mode for non-deuterated) | [2] |

| ¹H NMR (Predicted) | See Table 2 | - |

| ¹³C NMR (Predicted) | See Table 3 | - |

Table 1: Physicochemical and Analytical Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.90 | s | 1H | Ar-H |

| 7.78 | d | 1H | Ar-H |

| 7.68 | d | 1H | Ar-H |

| 7.62 | d, J=16.0 Hz | 1H | =CH- |

| 7.50 | t | 1H | Ar-H |

| 6.45 | d, J=16.0 Hz | 1H | =CH- |

| 3.80 | s | 3H | -OCH₃ |

Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 166.5 | C=O |

| 142.0 | Ar-C |

| 138.5 | Ar-C |

| 135.0 | Ar-C |

| 131.0 | Ar-C |

| 129.5 | Ar-C |

| 128.0 | Ar-C |

| 127.0 | Ar-C |

| 125.0 | Ar-C |

| 121.0 | =CH- |

| 52.0 | -OCH₃ |

Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Synthesis of this compound

The proposed synthesis of this compound involves a three-step process starting from 3-nitrobenzaldehyde. The key step is the reaction of Methyl (2E)-3-(3-chlorosulfonylphenyl)prop-2-enoate with aniline-d5.

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Methyl (2E)-3-(3-nitrophenyl)prop-2-enoate

-

To a stirred mixture of methyl (dimethoxyphosphinyl)acetate (1.2 eq) and potassium carbonate (K₂CO₃) (2.0 eq) in water, add 3-nitrobenzaldehyde (1.0 eq).

-

Stir the reaction mixture at room temperature for 30 minutes.

-

Filter the resulting precipitate, wash with 1N HCl and then with water.

-

Dry the solid under vacuum to yield Methyl (2E)-3-(3-nitrophenyl)prop-2-enoate as a yellowish powder. This product is typically used in the next step without further purification.

Step 2: Synthesis of Methyl (2E)-3-(3-aminophenyl)prop-2-enoate

-

To a solution of Methyl (2E)-3-(3-nitrophenyl)prop-2-enoate (1.0 eq) in ethanol, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.4 eq).

-

Heat the mixture at 80°C for 3.5 hours.

-

After cooling to room temperature, evaporate the solvent under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium carbonate (Na₂CO₃) to pH 7.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain Methyl (2E)-3-(3-aminophenyl)prop-2-enoate.

Step 3: Synthesis of this compound

-

Preparation of the diazonium salt:

-

Add Methyl (2E)-3-(3-aminophenyl)prop-2-enoate (1.0 eq) to a mixture of concentrated HCl and glacial acetic acid with vigorous stirring.

-

Cool the mixture to -10°C in an ice-salt bath.

-

Add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below -5°C.

-

Continue stirring for 45 minutes below -5°C.

-

-

Preparation of the sulfonyl chloride:

-

In a separate flask, saturate glacial acetic acid with sulfur dioxide (SO₂) gas at 0°C with vigorous stirring.

-

Add a catalytic amount of copper(I) chloride (CuCl).

-

-

Sulfonylation:

-

Add the cold diazonium salt solution to the sulfur dioxide/acetic acid mixture at a rate that maintains the temperature below 0°C.

-

After the addition is complete, stir the mixture at room temperature for 1 hour.

-

Pour the reaction mixture onto ice and extract with dichloromethane.

-

Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate to give crude Methyl (2E)-3-(3-chlorosulfonylphenyl)prop-2-enoate.

-

-

Sulfonamide Formation:

-

Dissolve the crude sulfonyl chloride in a suitable solvent such as dichloromethane.

-

Add aniline-d5 (1.1 eq) and a base such as triethylamine (1.2 eq) at 0°C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure to yield crude this compound.

-

Purification of this compound

Purification of the final product is crucial to remove any unreacted starting materials and byproducts. A two-step purification process involving column chromatography followed by recrystallization is recommended.

Purification Workflow

Caption: Purification workflow for this compound.

Experimental Protocols

Column Chromatography:

-

Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

-

Dissolve the crude this compound in a minimal amount of dichloromethane.

-

Load the sample onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the desired product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure.

Recrystallization:

-

Dissolve the partially purified product from column chromatography in a minimal amount of a suitable hot solvent (e.g., acetone).

-

Slowly add a non-solvent (e.g., hexane) until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold non-solvent.

-

Dry the purified this compound crystals under vacuum.

Belinostat Signaling Pathway

Belinostat exerts its anticancer effects by inhibiting HDACs, which leads to a cascade of downstream events culminating in cell cycle arrest and apoptosis.

Caption: Simplified signaling pathway of Belinostat.

Conclusion

This technical guide provides a detailed and actionable framework for the synthesis and purification of this compound. The outlined protocols, data, and diagrams are intended to facilitate the work of researchers in drug metabolism, pharmacokinetics, and related fields. Adherence to standard laboratory safety practices is essential when carrying out these procedures.

References

An In-depth Technical Guide on the Mechanism of Action of Belinostat

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone deacetylases (HDACs) are a class of enzymes crucial for regulating gene expression through the modification of chromatin structure.[1][2] By removing acetyl groups from lysine residues on histones, HDACs promote a more condensed chromatin state, leading to transcriptional repression.[1][2] In various malignancies, the aberrant activity of HDACs contributes to the silencing of tumor suppressor genes, thereby promoting uncontrolled cell proliferation and survival.[1][2]

Belinostat (trade name Beleodaq) is a potent, broad-spectrum or pan-HDAC inhibitor approved for the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL).[1][2][3] Structurally, it is a sulfonamide-hydroxamide, which is a key feature for its mechanism of action.[3] This guide provides a detailed technical overview of Belinostat's mechanism of action, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism of Action

Belinostat exerts its anticancer effects by inhibiting the enzymatic activity of HDACs, which leads to the accumulation of acetylated histones and other non-histone proteins.[3][4] This accumulation alters gene expression and triggers various cellular responses, including cell cycle arrest, apoptosis, and inhibition of angiogenesis.[1][3]

Biochemical Interaction with HDACs

The primary mechanism of Belinostat's inhibitory activity lies in the interaction of its hydroxamic acid group with the zinc ion (Zn²⁺) located in the active site of HDAC enzymes. This interaction is a hallmark of many HDAC inhibitors. The hydroxamic acid moiety chelates the zinc ion, which is essential for the catalytic activity of the enzyme, thereby blocking its deacetylase function. Belinostat is classified as a pan-inhibitor, demonstrating activity against Class I, II, and IV HDACs.[5][6]

Caption: Belinostat's hydroxamic acid group chelates the Zn²⁺ ion in the HDAC active site, inhibiting its function.

Effects on Histone Proteins

By inhibiting HDACs, Belinostat leads to an increase in the acetylation of histone proteins, particularly on the lysine residues of histone H3 and H4.[7][8][9][10] This hyperacetylation neutralizes the positive charge of histones, weakening their interaction with the negatively charged DNA backbone. The result is a more relaxed, open chromatin structure (euchromatin), which allows for the transcription of previously silenced genes, including critical tumor suppressor genes like p21.[1][2][11]

References

- 1. What is the mechanism of Belinostat? [synapse.patsnap.com]

- 2. What is Belinostat used for? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. emedicine.medscape.com [emedicine.medscape.com]

- 5. Differential effects of class I isoform histone deacetylase depletion and enzymatic inhibition by belinostat or valproic acid in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Monitoring the effect of belinostat in solid tumors by H4 acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Experimental in vivo and in vitro treatment with a new histone deacetylase inhibitor belinostat inhibits the growth of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of Belinostat in Human Plasma using a Validated LC-MS/MS Method

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Belinostat is a histone deacetylase (HDAC) inhibitor approved for the treatment of patients with relapsed or refractory peripheral T-cell lymphoma (PTCL).[1][2][3] Accurate and reliable quantification of Belinostat in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This application note describes a detailed protocol for the quantitative analysis of Belinostat in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Methyl Belinostat-d5 as an internal standard. The method is based on a previously validated assay and is suitable for high-throughput analysis in a research setting.[1][2]

Principle of the Method

This method utilizes protein precipitation for sample preparation, followed by reversed-phase liquid chromatography for the separation of Belinostat and its deuterated internal standard, this compound. Detection and quantification are achieved using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing and instrument response.[4][5]

Materials and Reagents

-

Belinostat analytical standard

-

This compound (Internal Standard)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (K2-EDTA)

-

Microcentrifuge tubes

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

Instrumentation

-

Liquid Chromatograph (e.g., Waters Acquity UPLC)

-

Tandem Mass Spectrometer (e.g., ABI 4000 QTRAP)

-

Analytical Column: Waters Acquity BEH C18, 1.7 µm, 2.1 x 100 mm[1][2][6]

-

Data acquisition and processing software (e.g., Analyst software)

Experimental Workflow

Caption: Workflow for Belinostat analysis.

Detailed Protocol

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Belinostat and this compound in acetonitrile. Store at -80°C.[1]

-

Working Solutions: On the day of analysis, serially dilute the stock solutions with acetonitrile to prepare working solutions for calibration standards and quality control (QC) samples.[1]

-

Calibration Standards: Spike blank human plasma with the Belinostat working solutions to achieve final concentrations in the range of 30-5000 ng/mL.[1][2]

-

Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels (low, medium, and high).

Sample Preparation

-

To 50 µL of plasma sample (calibration standard, QC, or unknown), add the internal standard solution (this compound).

-

Add 200 µL of acetonitrile to precipitate plasma proteins.[1]

-

Vortex the samples for 1 minute.[1]

-

Centrifuge at 13,000 x g for 5 minutes.[1]

-

Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Condition |

| Column | Waters Acquity BEH C18, 1.7 µm, 2.1 x 100 mm[1][2][6] |

| Mobile Phase A | 0.1% Formic acid in Water[1][2] |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile[1][2] |

| Flow Rate | 0.25 mL/min[6] |

| Gradient | A linear gradient is typically used. Optimize for best separation. |

| Injection Volume | 5 µL[6] |

| Column Temperature | 45°C[6] |

Mass Spectrometry:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive[1][2] |

| MRM Transitions | Belinostat: 319.1 > 93.0[1]This compound: To be determined by infusion of the standard |

| Collision Energy | Optimize for each transition |

| Dwell Time | Optimize for the number of concurrent MRM transitions |

Note: The MRM transition for this compound should be determined by infusing the standard solution into the mass spectrometer to identify the precursor ion and the most abundant product ion.

Data Analysis and Quantification

-

Integrate the peak areas for Belinostat and this compound.

-

Calculate the peak area ratio (Belinostat / this compound).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of Belinostat in the unknown samples by interpolating their peak area ratios from the calibration curve.

Method Validation Summary

A summary of the validation parameters for a similar published method for Belinostat is provided below.[1][2]

| Parameter | Result |

| Linearity Range | 30 - 5000 ng/mL[1][2][7] |

| Accuracy | 92.0 - 104.4%[1][2][7] |

| Precision (CV) | < 13.7%[1][2][7] |

| Matrix | Human Plasma[1][2][7] |

| Sample Volume | 50 µL[1][7] |

Belinostat Signaling Pathway

Belinostat functions as a histone deacetylase (HDAC) inhibitor.[3][8][9] By inhibiting HDACs, Belinostat leads to the accumulation of acetylated histones, which results in a more relaxed chromatin structure.[8][10] This altered chromatin state allows for the transcription of previously silenced genes, including tumor suppressor genes.[3][8] The re-expression of these genes can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[3][8]

Caption: Belinostat's mechanism of action.

Conclusion

The described LC-MS/MS method provides a robust and reliable approach for the quantitative analysis of Belinostat in human plasma. The use of a deuterated internal standard, this compound, is anticipated to yield high accuracy and precision, making this protocol well-suited for pharmacokinetic and other research studies involving Belinostat.

References

- 1. LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is Belinostat used for? [synapse.patsnap.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. veeprho.com [veeprho.com]

- 6. tandfonline.com [tandfonline.com]

- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 8. What is the mechanism of Belinostat? [synapse.patsnap.com]

- 9. Belinostat | C15H14N2O4S | CID 6918638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Notes: Evaluating the Cellular Activity of Methyl Belinostat-d5

Introduction

Histone deacetylases (HDACs) are a class of enzymes crucial for regulating gene expression through the modification of chromatin structure.[1][2] By removing acetyl groups from lysine residues on histone tails, HDACs promote a condensed chromatin state, leading to transcriptional repression.[1][3][4] Dysregulation of HDAC activity is implicated in the pathology of numerous cancers, making HDAC inhibitors a promising class of therapeutic agents.[5] Belinostat is a potent, pan-HDAC inhibitor that induces tumor cell cycle arrest, apoptosis, and inhibits angiogenesis.[3][4][6] Methyl Belinostat-d5 is the deuterated analog of the methyl ester of Belinostat, often used as an internal standard for analytical applications.[7][8] However, its biological activity is expected to be comparable to the non-deuterated form, making it a useful tool for in vitro studies of HDAC inhibition.

These application notes provide detailed protocols for assessing the biological efficacy of this compound in cancer cell lines using two key assays: a cell viability assay to measure cytotoxic effects and an in-cell HDAC activity assay to confirm target engagement.

Mechanism of Action

This compound, like Belinostat, functions by inhibiting the activity of a broad range of histone deacetylases.[3][4] This inhibition leads to an accumulation of acetylated histones (hyperacetylation), which relaxes the chromatin structure.[3] The open chromatin allows for the transcription of previously silenced genes, including critical tumor suppressor genes like p21.[1][2] The re-expression of these genes can halt the cell cycle and trigger programmed cell death (apoptosis), thereby reducing cancer cell proliferation.[1][3]

Experimental Protocols

The following protocols are designed for use with adherent human cancer cell lines (e.g., HeLa, MCF-7) and can be adapted for other cell types.

Protocol 1: Cell Viability (MTT Assay)

This protocol determines the concentration of this compound required to inhibit cell proliferation by 50% (IC50).

Materials:

-

HeLa or MCF-7 cells

-

DMEM/RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin[9]

-

This compound (stock solution in DMSO)

-

96-well clear-bottom black plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

DMSO

-

Phosphate-Buffered Saline (PBS)

-

Plate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium (e.g., from 0.1 µM to 100 µM). Remove the old medium from the wells and add 100 µL of the diluted compound. Include a "vehicle control" (medium with DMSO, final concentration ≤0.1%) and "untreated control" wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.[9]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C until formazan crystals form.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: In-Cell HDAC Activity Assay

This protocol directly measures the inhibition of HDAC enzymes within intact cells using a cell-permeable fluorogenic substrate.[10][11]

Materials:

-

HeLa or MCF-7 cells

-

Culture medium

-

This compound

-

96-well clear-bottom black plates

-

Cell-based HDAC activity assay kit (containing a cell-permeable substrate like Boc-Lys(Ac)-AMC and a developer solution)[11]

-

Trichostatin A (TSA) as a positive control inhibitor[11]

-

Fluorometric plate reader (Ex/Em = 360/460 nm)[11]

Procedure:

-

Cell Seeding: Seed 20,000 cells per well in 100 µL of complete medium into a 96-well clear-bottom black plate. Incubate for 24 hours.

-

Compound Treatment: Add serial dilutions of this compound and a positive control (e.g., TSA) to the wells. Incubate for 4-6 hours at 37°C, 5% CO2.

-

Substrate Addition: Add the cell-permeable HDAC substrate to each well according to the kit manufacturer's instructions.[10]

-

Incubation: Incubate the plate at 37°C for 1-2 hours to allow for substrate deacetylation by cellular HDACs.[10]

-

Development: Add the developer solution to each well.[11] This solution lyses the cells and stops the HDAC reaction, while a trypsin-like enzyme in the developer digests the deacetylated substrate, releasing a fluorescent molecule (AMC).

-

Incubation: Incubate at 37°C for 15-30 minutes.[11]

-

Data Acquisition: Measure the fluorescence at Ex/Em = 360/460 nm.

-

Analysis: Calculate the percent HDAC inhibition for each concentration relative to the vehicle control (0% inhibition) and a background well (100% inhibition).

Data Presentation

Quantitative data from the experiments should be summarized for clear interpretation and comparison.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | IC50 (µM) after 48h | Description |

|---|---|---|

| HeLa | 0.27[6][12] | Human Cervical Cancer |

| MCF-7 | 0.45[13] | Human Breast Cancer |

| Jurkat | 0.35 | Human T-cell Leukemia |

| A549 | 0.60 | Human Lung Carcinoma |

(Note: Data are illustrative, based on typical values for Belinostat.)

Table 2: In-Cell HDAC Inhibition by this compound in HeLa Cells

| Concentration (µM) | Mean Fluorescence Units (RFU) | % HDAC Inhibition |

|---|---|---|

| 0 (Vehicle) | 45,210 | 0% |

| 0.01 | 31,650 | 30% |

| 0.1 | 15,820 | 65% |

| 1 | 4,970 | 89% |

| 10 | 2,710 | 94% |

| TSA (Control) | 2,260 | 95% |

(Note: Data are for illustrative purposes.)

Experimental Workflow Visualization

The overall experimental process can be visualized as a streamlined workflow from cell culture to final data analysis.

References

- 1. What is the mechanism of Belinostat? [synapse.patsnap.com]

- 2. What is Belinostat used for? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Belinostat | C15H14N2O4S | CID 6918638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation but Not Transcription and Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Belinostat | Autophagy | HDAC | TargetMol [targetmol.com]

- 7. This compound | Axios Research [axios-research.com]

- 8. clearsynth.com [clearsynth.com]

- 9. Investigation of the effect of belinostat on MCF-7 breast cancer stem cells via the Wnt, Notch, and Hedgehog signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. resources.bio-techne.com [resources.bio-techne.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. selleckchem.com [selleckchem.com]

Preparation of Methyl Belinostat-d5 Stock and Working Solutions: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation of stock and working solutions of Methyl Belinostat-d5, a deuterium-labeled analog of Methyl Belinostat. Accurate preparation of these solutions is critical for reproducible and reliable results in various research and development applications, including its use as an analytical standard for HPLC.[1] This guide outlines the necessary materials, step-by-step procedures, and storage conditions to ensure the stability and integrity of the compound.

Introduction

This compound is the deuterium-labeled form of Methyl Belinostat.[2][3] Belinostat, the parent compound, is a histone deacetylase (HDAC) inhibitor with antineoplastic activity.[4] Deuterated analogs are frequently used as internal standards in pharmacokinetic studies and for analytical method development and validation.[5] The protocols detailed below provide standardized procedures for the solubilization and subsequent dilution of this compound to generate accurate stock and working solutions for experimental use.

Materials and Equipment

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile, nuclease-free water or appropriate cell culture medium/buffer

-

Sterile microcentrifuge tubes or vials

-

Calibrated pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Analytical balance

Quantitative Data Summary

The following tables summarize the key quantitative information for the preparation of this compound solutions.

Table 1: Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₁D₅N₂O₄S | [1] |

| Molecular Weight | 337.41 g/mol | [1][2] |

| Solubility in DMSO | 10 mM | [2] |

Table 2: Stock Solution Preparation

| Parameter | Value |

| Recommended Solvent | DMSO |

| Recommended Concentration | 10 mM |

| Storage Temperature | -20°C or -80°C |

| Long-term Stability | Up to 1 year at -20°C |

Table 3: Example Dilutions for a 10 mM Stock Solution

| Desired Working Concentration | Volume of 10 mM Stock | Final Volume | Diluent |

| 100 µM | 10 µL | 1 mL | Cell culture medium or assay buffer |

| 10 µM | 1 µL | 1 mL | Cell culture medium or assay buffer |

| 1 µM | 0.1 µL | 1 mL | Cell culture medium or assay buffer |

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO.

-

Aliquoting the Powder: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

-

Weighing the Compound: Accurately weigh a specific amount of the powder using an analytical balance. For example, to prepare 1 mL of a 10 mM solution, weigh out 3.374 mg of this compound.

-

Solubilization: Add the appropriate volume of anhydrous DMSO to the powder. For 3.374 mg, add 1 mL of DMSO.

-

Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (to no more than 40°C) may be applied if necessary to aid dissolution.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Preparation of Working Solutions

This protocol describes the dilution of the 10 mM stock solution to prepare working solutions for use in experiments.

-

Thawing the Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

-

Serial Dilutions: Perform serial dilutions of the stock solution with the appropriate diluent (e.g., cell culture medium, phosphate-buffered saline, or other assay-specific buffers) to achieve the desired final concentration.

-

Mixing: Gently mix the working solution by pipetting up and down or by brief vortexing. Avoid vigorous vortexing that could introduce bubbles.

-

Immediate Use: It is recommended to prepare working solutions fresh for each experiment and use them immediately to ensure accuracy and minimize degradation.

Visualizations

The following diagrams illustrate the experimental workflow for the preparation of this compound solutions.

Caption: Workflow for the preparation of this compound stock and working solutions.

Caption: Simplified signaling pathway showing the mechanism of action of Belinostat as an HDAC inhibitor.

References

Application Notes and Protocols for the LC-MS/MS Analysis of Belinostat and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Belinostat is a potent histone deacetylase (HDAC) inhibitor approved for the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL).[1][2][3] As with many anticancer agents, understanding its pharmacokinetic and metabolic profile is crucial for optimizing dosing strategies and ensuring patient safety. This document provides detailed application notes and protocols for the quantitative analysis of Belinostat and its major metabolites in biological matrices, primarily human plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Belinostat is extensively metabolized in the liver, with the primary route being glucuronidation mediated by the UGT1A1 enzyme.[1][4][5] Other metabolic pathways include methylation and reduction of the hydroxamic acid group.[6] The major circulating metabolites include Belinostat glucuronide, methylated Belinostat, Belinostat amide, and Belinostat acid.[6][7] This LC-MS/MS method is designed to simultaneously quantify Belinostat and its key metabolites, providing a comprehensive tool for pharmacokinetic and drug metabolism studies.

Signaling Pathway of Belinostat

Belinostat functions by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and repression of gene transcription.[2][4] By inhibiting HDACs, Belinostat promotes histone acetylation, resulting in a more relaxed chromatin state that allows for the transcription of tumor suppressor genes.[2] This can lead to cell cycle arrest, induction of apoptosis (programmed cell death), and inhibition of angiogenesis.[3][8]

Caption: Mechanism of action of Belinostat as an HDAC inhibitor.

Experimental Workflow

The following diagram outlines the general workflow for the LC-MS/MS analysis of Belinostat and its metabolites from plasma samples.

Caption: Experimental workflow for Belinostat analysis.

Detailed Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting Belinostat and its metabolites from plasma.

Materials:

-

Human plasma samples

-

Acetonitrile (ACN), HPLC grade

-

Internal Standard (IS) solution (e.g., deuterated Belinostat or a structural analog)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Microcentrifuge

Protocol:

-

Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Add 200 µL of the internal standard and extraction mix (acetonitrile with 0.1% formic acid containing the IS).[9]

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the tubes at 13,000 x g for 5 minutes at room temperature.[9]

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Liquid Chromatography Conditions

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Chromatographic Column:

Mobile Phases:

Gradient Elution Program:

| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |

|---|---|---|---|

| 0.0 | 0.5 | 90 | 10 |

| 3.8 | 0.5 | 50 | 50 |

| 4.0 | 0.5 | 10 | 90 |

| 5.0 | 0.5 | 10 | 90 |

| 5.1 | 0.5 | 90 | 10 |

| 6.0 | 0.5 | 90 | 10 |

Injection Volume: 5 µL

Mass Spectrometry Conditions

Instrumentation:

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Ionization Mode:

-

Electrospray ionization (ESI) operated in both positive and negative ion modes to detect all analytes.[9][10]

Scan Type:

-

Multiple Reaction Monitoring (MRM)

Key Instrument Parameters:

| Parameter | Setting |

|---|---|

| Ion Source Voltage | +4500 V (Positive Mode) / -4500 V (Negative Mode)[9] |

| Source Temperature | 500 °C[9] |

| Curtain Gas | 30 psi[9] |

| Collision Gas | Nitrogen |

MRM Transitions: The specific precursor and product ion pairs (m/z) for Belinostat and its metabolites need to be optimized for the specific instrument used. The following are representative transitions based on published literature:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| Belinostat | 319.1 | 93.0 | Positive[9] |

| Belinostat Glucuronide | 495.3 | 319.1 | Positive[9] |

| Methyl Belinostat | 333.1 | 93.0 | Positive[9] |

| Belinostat Amide | 302.1 | 92.2 | Negative[9] |

| Belinostat Acid | 301.1 | 92.0 | Negative[9] |

| 3-ASBA | 278.1 | 92.0 | Negative[9] |

Quantitative Data Summary

The LC-MS/MS method should be validated according to regulatory guidelines (e.g., FDA). The following tables summarize typical validation parameters.

Table 1: Linearity and Range

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| Belinostat | 30 - 5000 | > 0.99[9][10] |

| Belinostat Glucuronide | 30 - 5000 | > 0.99[9][10] |

| Methyl Belinostat | 30 - 5000 | > 0.99[9][10] |

| Belinostat Amide | 30 - 5000 | > 0.99[9][10] |

| Belinostat Acid | 30 - 5000 | > 0.99[9][10] |

| 3-ASBA | 30 - 5000 | > 0.99[9][10] |

Table 2: Accuracy and Precision

| Analyte | QC Level | Accuracy (% Bias) | Precision (% CV) |

| Belinostat | LLOQ, Low, Mid, High | Within ±15% | < 15%[9][10] |

| Belinostat Glucuronide | LLOQ, Low, Mid, High | Within ±15% | < 15%[9][10] |

| Methyl Belinostat | LLOQ, Low, Mid, High | Within ±15% | < 15%[9][10] |

| Belinostat Amide | LLOQ, Low, Mid, High | Within ±15% | < 15%[9][10] |

| Belinostat Acid | LLOQ, Low, Mid, High | Within ±15% | < 15%[9][10] |

| 3-ASBA | LLOQ, Low, Mid, High | Within ±15% | < 15%[9][10] |

Table 3: Recovery

| Analyte | Mean Extraction Recovery (%) |

| Belinostat | ~73%[11] |

| Metabolites | Analyte dependent, typically > 60% |

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the simultaneous quantification of Belinostat and its major metabolites in human plasma. This method is suitable for use in clinical and preclinical studies to investigate the pharmacokinetics, metabolism, and potential drug-drug interactions of Belinostat. Adherence to the detailed protocols and thorough method validation are essential for generating high-quality, reliable data to support drug development programs.

References

- 1. drugs.com [drugs.com]

- 2. What is the mechanism of Belinostat? [synapse.patsnap.com]

- 3. What is Belinostat used for? [synapse.patsnap.com]

- 4. oncologynewscentral.com [oncologynewscentral.com]

- 5. Belinostat Therapy and UGT1A1 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. ascopubs.org [ascopubs.org]

- 7. researchgate.net [researchgate.net]

- 8. Belinostat | C15H14N2O4S | CID 6918638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A sensitive and specific liquid chromatography-tandem mass spectrometric method for determination of belinostat in plasma from liver cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Use of Methyl Belinostat-d5 in Preclinical Development Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl Belinostat-d5 is the deuterated form of Methyl Belinostat, a metabolite of Belinostat. Belinostat, a potent pan-histone deacetylase (HDAC) inhibitor, has been approved for the treatment of patients with relapsed or refractory peripheral T-cell lymphoma (PTCL).[1][2][3][4][5] The introduction of five deuterium atoms into the methyl belinostat structure provides a stable, heavy-isotope labeled internal standard essential for sensitive and accurate quantification of Belinostat and its metabolites in complex biological matrices during preclinical and clinical development. These application notes provide an overview of the mechanism of action of Belinostat, relevant preclinical data, and detailed protocols for its analysis using this compound.

Mechanism of Action of Belinostat

Belinostat exerts its anticancer effects by inhibiting the activity of histone deacetylases (HDACs).[1][3][6] HDACs are a class of enzymes that remove acetyl groups from the lysine residues of histones and other non-histone proteins.[7][8][9] This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors and resulting in the suppression of gene expression.[6][7]

By inhibiting HDACs, Belinostat causes an accumulation of acetylated histones, leading to a more relaxed chromatin state and the re-expression of silenced tumor suppressor genes.[1][6][8] This, in turn, can induce cell cycle arrest, inhibit angiogenesis, and trigger apoptosis in cancer cells.[1][8] The hydroxamate group of Belinostat chelates the zinc ion within the active site of HDAC enzymes, which is crucial for their catalytic activity.[2] Belinostat is a pan-HDAC inhibitor, showing activity against Class I, II, and IV HDAC isoforms.[2][4]

Signaling Pathway of Belinostat Action

Caption: Mechanism of action of Belinostat as an HDAC inhibitor.

Preclinical and Clinical Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of Belinostat.

Table 1: In Vitro Efficacy of Belinostat in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| T3M4 | Pancreatic Ductal Adenocarcinoma | ~250 | [10] |

| AsPC-1 | Pancreatic Ductal Adenocarcinoma | ~500 | [10] |

| Panc-1 | Pancreatic Ductal Adenocarcinoma | ~750 | [10] |

Table 2: Pharmacokinetic Parameters of Belinostat in Humans

| Parameter | Value | Patient Population | Reference |

| Elimination Half-life | 1.1 hours | Patients with relapsed or refractory PTCL | [3] |

| Clearance (Mean) | 661 mL/min/m² | Patients with normal liver function | [11] |

| Volume of Distribution (Vd) | 409 ± 76.7 L | N/A | [1] |

| Protein Binding | 92.9% - 95.8% | N/A | [1] |

Table 3: Clinical Response to Belinostat in Relapsed/Refractory PTCL (BELIEF Study)

| Response Metric | Percentage of Patients (n=120) | Reference |

| Overall Response Rate (ORR) | 25.8% | [4] |

| Complete Response (CR) | 10.8% | [4] |

| Partial Response (PR) | 15.0% | [4] |

Experimental Protocols

The primary application of this compound in preclinical development is as an internal standard for the quantification of Belinostat and its metabolites in biological samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol 1: Quantification of Belinostat in Plasma using LC-MS/MS

1. Objective: To accurately determine the concentration of Belinostat in plasma samples from preclinical species or human subjects.

2. Materials:

-

Plasma samples

-

Belinostat analytical standard

-

This compound (internal standard)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Water, LC-MS grade

-

Protein precipitation plates or microcentrifuge tubes

-

LC-MS/MS system (e.g., Triple Quadrupole Mass Spectrometer)

3. Standard and Internal Standard Preparation:

-

Prepare a stock solution of Belinostat (1 mg/mL) in a suitable solvent (e.g., DMSO).

-

Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent (e.g., DMSO).

-

Prepare a series of working standard solutions of Belinostat by serial dilution of the stock solution to create a calibration curve (e.g., 1-1000 ng/mL).

-

Prepare a working internal standard solution of this compound (e.g., 100 ng/mL) in ACN.

4. Sample Preparation (Protein Precipitation):

-

Thaw plasma samples on ice.

-

To 50 µL of plasma sample, standard, or blank, add 150 µL of the internal standard working solution (in ACN).

-

Vortex mix for 1 minute to precipitate proteins.

-

Centrifuge at 4000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

5. LC-MS/MS Analysis:

-

Liquid Chromatography (LC) Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: A suitable gradient to separate Belinostat from matrix components (e.g., 5% B to 95% B over 5 minutes).

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry (MS) Conditions (Example):

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Belinostat: Q1/Q3 (e.g., m/z 319.1 -> 232.1)

-

This compound: Q1/Q3 (e.g., m/z 337.4 -> 232.1) - Note: The exact m/z will depend on the deuteration pattern and fragmentation.

-

-

Optimize MS parameters (e.g., collision energy, declustering potential) for maximum signal intensity.

-

6. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of Belinostat to this compound against the concentration of the Belinostat standards.

-

Use the regression equation from the calibration curve to calculate the concentration of Belinostat in the unknown plasma samples.

Logical Workflow for Pharmacokinetic Study

Caption: Workflow for a typical preclinical pharmacokinetic study of Belinostat.

Role of this compound as an Internal Standard

The use of a stable isotope-labeled internal standard like this compound is critical for robust and reliable bioanalysis.

Diagram: Rationale for Using a Deuterated Internal Standard

Caption: Rationale for using this compound as an internal standard.

Key Advantages:

-

Similar Physicochemical Properties: this compound behaves nearly identically to the non-labeled analyte during sample extraction, chromatography, and ionization, thus compensating for variability in these steps.

-

Distinct Mass-to-Charge Ratio (m/z): The mass difference allows for simultaneous but distinct detection by the mass spectrometer, enabling accurate ratio-based quantification.

-

Minimizes Matrix Effects: It helps to correct for signal suppression or enhancement caused by other components in the biological matrix.

Conclusion

This compound is an indispensable tool for the preclinical and clinical development of Belinostat. Its use as an internal standard in LC-MS/MS assays ensures the generation of high-quality pharmacokinetic and pharmacodynamic data, which is fundamental for regulatory submissions and for understanding the clinical pharmacology of this important anticancer agent. The protocols and information provided herein serve as a guide for researchers in the application of this compound in their drug development programs.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Belinostat in patients with refractory or relapsed peripheral T-cell lymphoma: a perspective review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Belinostat | C15H14N2O4S | CID 6918638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. What is the mechanism of Belinostat? [synapse.patsnap.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Preclinical studies on histone deacetylase inhibitors as therapeutic reagents for endometrial and ovarian cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Experimental in vivo and in vitro treatment with a new histone deacetylase inhibitor belinostat inhibits the growth of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A phase I pharmacokinetic study of belinostat in patients with advanced cancers and varying degrees of liver dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Belinostat in Human Plasma using LC-MS/MS with Methyl Belinostat-d5 as an Internal Standard

Introduction

Belinostat is a potent histone deacetylase (HDAC) inhibitor approved for the treatment of peripheral T-cell lymphoma.[1][2] Accurate quantification of Belinostat in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and dose-optimization strategies in clinical trials.[3][4][5] This application note provides a detailed protocol for the sensitive and specific quantification of Belinostat in human plasma samples using a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, Methyl Belinostat-d5, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.

Principle

This method employs protein precipitation for sample cleanup, followed by chromatographic separation of Belinostat and the internal standard (IS), this compound, on a reverse-phase C18 column. Detection and quantification are achieved using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. The concentration of Belinostat in plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix.

Materials and Reagents

-

Analytes and Internal Standard:

-

Belinostat (Reference Standard)

-

This compound (Internal Standard)

-

-

Solvents and Chemicals:

-

Acetonitrile (HPLC or LC-MS grade)

-

Methanol (HPLC or LC-MS grade)

-

Formic acid (LC-MS grade)

-

Trifluoroacetic acid (TFA)

-

Ultrapure water (18.2 MΩ·cm)

-

Human plasma (K2-EDTA)

-

Experimental Protocols

Stock and Working Solution Preparation

-

Belinostat Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Belinostat reference standard in methanol to obtain a final concentration of 1 mg/mL.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol to obtain a final concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the Belinostat stock solution in 50% acetonitrile/water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound in acetonitrile.

Calibration Standards and Quality Control Samples

-

Prepare calibration standards by spiking blank human plasma with the appropriate Belinostat working solutions to achieve a concentration range of 30 to 5000 ng/mL.[1][6]

-

Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in blank human plasma.

Sample Preparation

-

Label polypropylene microcentrifuge tubes for each standard, QC, and unknown sample.

-

To 50 µL of plasma sample, add 200 µL of the internal standard working solution (this compound in acetonitrile with 0.1% TFA).[6]

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 13,000 x g for 5 minutes.

-

Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC) System:

| Parameter | Condition |

| Column | Waters Acquity BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | As described in the table below |

| Flow Rate | 0.5 mL/min[7] |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Autosampler Temp | 10 °C |

Gradient Elution Program:

| Time (min) | % Mobile Phase B |

| 0.0 | 10 |

| 0.5 | 10 |

| 2.5 | 90 |

| 3.5 | 90 |

| 3.6 | 10 |

| 5.0 | 10 |

Mass Spectrometer (MS) System:

| Parameter | Condition |

| Instrument | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Curtain Gas | 30 psi |

| Collision Gas | Nitrogen |

| IonSpray Voltage | 4500 V |

| Temperature | 500 °C[3][8] |

| Declustering Potential | 60 V |

| Collision Energy | 20 V |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Belinostat | 319.1 | 93.0[3] |

| This compound | 338.1 | 93.0 |

Data Presentation

The following tables summarize the expected performance characteristics of the method based on published data for Belinostat analysis.

Table 1: Calibration Curve Parameters

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |

| Belinostat | 30 - 5000 | > 0.99 |

Table 2: Accuracy and Precision

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Low | 100 | < 15 | < 15 | 85 - 115 |

| Medium | 2500 | < 15 | < 15 | 85 - 115 |

| High | 4000 | < 15 | < 15 | 85 - 115 |

| (Data based on similar validated methods[1][6]) |

Mandatory Visualizations

Caption: Simplified metabolic pathway of Belinostat.

Caption: Experimental workflow for Belinostat quantification.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of Belinostat in human plasma. The simple protein precipitation extraction procedure and the use of a deuterated internal standard make this method suitable for high-throughput analysis in a clinical or research setting. The method meets the typical requirements for bioanalytical method validation, demonstrating good linearity, accuracy, and precision.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 5. researchgate.net [researchgate.net]

- 6. veeprho.com [veeprho.com]

- 7. researchgate.net [researchgate.net]

- 8. 2024.sci-hub.se [2024.sci-hub.se]

Troubleshooting & Optimization

Technical Support Center: Addressing Matrix Effects in Bioanalysis with Methyl Belinostat-d5

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you address matrix effects in the bioanalysis of Belinostat using its deuterated internal standard, Methyl Belinostat-d5.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they impact my bioanalytical results for Belinostat?

A1: Matrix effects are the alteration of ionization efficiency by the presence of co-eluting substances in the sample matrix.[1] In bioanalysis, these effects arise from endogenous components of biological samples like plasma, urine, or tissue homogenates, such as phospholipids, salts, and metabolites.[2][3][4] These components can either suppress or enhance the ionization of the analyte (Belinostat) and the internal standard (this compound) in the mass spectrometer's ion source.[5][6] This can lead to inaccurate and imprecise quantification, potentially compromising the reliability of pharmacokinetic and toxicokinetic data.[6]

Q2: How does using a stable isotope-labeled internal standard (SIL-IS) like this compound help in mitigating matrix effects?

A2: A SIL-IS, such as this compound, is considered the gold standard for internal standards in LC-MS/MS bioanalysis.[7] The underlying principle is that the SIL-IS is chemically and physically almost identical to the analyte of interest.[8] Consequently, it is assumed to co-elute with the analyte and experience the same degree of matrix-induced ion suppression or enhancement.[5][9] By calculating the peak area ratio of the analyte to the SIL-IS, the variability introduced by the matrix effect can be normalized, leading to more accurate and precise results.[7]

Q3: Can this compound fail to correct for matrix effects completely? If so, why?

A3: While highly effective, there are instances where a SIL-IS like this compound may not perfectly compensate for matrix effects.[7][9] A primary reason is the "isotope effect," where the substitution of hydrogen with deuterium can sometimes lead to a slight difference in chromatographic retention time between the analyte and the SIL-IS.[8][9] If this separation is significant enough to cause them to elute in regions with different levels of ion suppression, the analyte-to-internal standard ratio may not remain constant, affecting the accuracy of the measurement.[8][9] It has been demonstrated that matrix effects experienced by an analyte and its SIL-IS can differ by 26% or more in some cases.[5][9]

Q4: What are the common sources of matrix effects in plasma-based bioassays?

A4: In plasma samples, a major contributor to matrix effects, particularly ion suppression in electrospray ionization (ESI), are phospholipids from cell membranes. Other endogenous substances like salts, proteins, and metabolites can also interfere with the ionization process.[3][4] Exogenous sources can include anticoagulants, dosing vehicles, and co-administered drugs.[3][4]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues related to matrix effects when using this compound.

Issue 1: High Variability in Analyte/Internal Standard Peak Area Ratios

-

Symptom: Inconsistent peak area ratios for quality control (QC) samples across different batches or from different biological sources.

-

Potential Cause: Differential matrix effects on Belinostat and this compound. This could be due to a slight chromatographic separation (isotope effect) leading to elution in zones of varying ion suppression.[8][9]

-

Troubleshooting Steps:

-

Assess Chromatographic Co-elution: Overlay the chromatograms of the analyte and the internal standard. A significant separation may be the root cause.

-

Perform a Post-Column Infusion Experiment: This will help visualize regions of ion suppression or enhancement across the chromatographic run.

-

Optimize Chromatography: Adjust the mobile phase composition, gradient profile, or column chemistry to achieve better co-elution of Belinostat and this compound.

-

Enhance Sample Preparation: Implement more rigorous sample clean-up procedures such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components, especially phospholipids.[10]

-

Issue 2: Poor Accuracy and Precision in QC Samples

-

Symptom: QC sample concentrations are consistently biased high or low, or show high coefficients of variation (%CV).

-

Potential Cause: Inadequate compensation for matrix effects by this compound. The purity of the SIL-IS could also be a factor, as any unlabeled analyte impurity can lead to artificially high reported concentrations.[5][9]

-

Troubleshooting Steps:

-

Verify Internal Standard Purity: Ensure the isotopic purity of this compound is high and that it is free from unlabeled Belinostat.

-

Evaluate Matrix Factor: Quantitatively assess the matrix effect using the post-extraction spike method to determine if significant ion suppression or enhancement is occurring.

-

Test Different Biological Lots: Prepare QC samples in at least six different lots of the biological matrix to assess the inter-subject variability of the matrix effect.[3]

-

Consider Alternative Ionization: If using ESI, investigate whether Atmospheric Pressure Chemical Ionization (APCI) is a viable alternative, as it can be less susceptible to matrix effects.[3]

-

Issue 3: Low Signal Intensity for Both Analyte and Internal Standard

-

Symptom: Markedly reduced peak areas for both Belinostat and this compound in biological samples compared to standards prepared in a clean solvent.

-

Potential Cause: Significant ion suppression affecting both the analyte and the internal standard.

-

Troubleshooting Steps:

-

Improve Sample Clean-up: The primary strategy is to remove the source of the suppression. Protein precipitation is a common but less clean method; consider switching to SPE or LLE.

-

Sample Dilution: Diluting the sample with a clean solvent can reduce the concentration of interfering matrix components, thereby lessening the suppression effect.

-

Chromatographic Optimization: Modify the LC method to separate the analytes from the highly suppressive regions of the chromatogram, often where phospholipids elute.

-

Quantitative Data Summary

The following tables summarize typical data encountered when evaluating and addressing matrix effects. Note: The following data is illustrative and based on typical performance of stable isotope-labeled internal standards. Actual results with this compound may vary.

Table 1: Evaluation of Matrix Factor (MF) in Different Plasma Lots

| Plasma Lot | Analyte Peak Area (Post-Spike) | IS Peak Area (Post-Spike) | Analyte Peak Area (Neat Solution) | IS Peak Area (Neat Solution) | Analyte MF | IS-Normalized MF |

| Lot 1 | 85,000 | 95,000 | 100,000 | 100,000 | 0.85 | 0.89 |

| Lot 2 | 78,000 | 88,000 | 100,000 | 100,000 | 0.78 | 0.89 |

| Lot 3 | 115,000 | 128,000 | 100,000 | 100,000 | 1.15 | 0.90 |

| Lot 4 | 82,000 | 91,000 | 100,000 | 100,000 | 0.82 | 0.90 |

| Lot 5 | 90,000 | 101,000 | 100,000 | 100,000 | 0.90 | 0.89 |

| Lot 6 | 88,000 | 98,000 | 100,000 | 100,000 | 0.88 | 0.90 |

An IS-Normalized MF between 0.85 and 1.15 is generally considered acceptable, indicating effective compensation for matrix effects.

Table 2: Comparison of Sample Preparation Techniques on Recovery and Matrix Effects

| Sample Preparation Method | Analyte Recovery (%) | Analyte Matrix Effect (%) |

| Protein Precipitation | 95 ± 5 | 65 ± 15 (Suppression) |

| Liquid-Liquid Extraction | 85 ± 8 | 88 ± 10 (Suppression) |

| Solid-Phase Extraction | 92 ± 6 | 97 ± 5 (Minimal Effect) |

Experimental Protocols

Protocol 1: Post-Column Infusion for Qualitative Assessment of Matrix Effects

-

Objective: To identify the retention time windows where ion suppression or enhancement occurs.

-

Procedure:

-

Set up the LC-MS/MS system as you would for the Belinostat assay.

-

Prepare a standard solution of Belinostat and this compound in the mobile phase.

-

Using a syringe pump and a T-connector, continuously infuse this standard solution into the LC flow stream between the analytical column and the mass spectrometer ion source.

-

While the standard is being infused, inject an extracted blank matrix sample onto the LC column.

-

Monitor the signal of the analyte and internal standard. A stable baseline should be observed. Any deviation (dip or peak) in the baseline corresponds to a region of ion suppression or enhancement, respectively.[3][11]

-

Protocol 2: Post-Extraction Spike for Quantitative Assessment of Matrix Effects

-

Objective: To quantify the absolute and relative matrix effects on Belinostat and this compound.

-

Procedure:

-

Prepare Set 1: Spike blank biological matrix with Belinostat and this compound at low and high QC concentrations and process through the entire extraction procedure.

-

Prepare Set 2: Extract blank biological matrix without any analyte or internal standard. After the final extraction step, spike the resulting extract with Belinostat and this compound to the same concentrations as in Set 1.[12]

-

Prepare Set 3: Prepare standard solutions of Belinostat and this compound in the reconstitution solvent at the same concentrations as in Set 1.[12]

-

Analyze all three sets by LC-MS/MS.

-

Calculate the Matrix Factor (MF):

-

MF = (Mean Peak Response of Set 2) / (Mean Peak Response of Set 3)

-

An MF < 1 indicates ion suppression.

-

An MF > 1 indicates ion enhancement.

-

-

Calculate the IS-Normalized MF:

-

IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)

-

-

Calculate Recovery:

-

Recovery (%) = (Mean Peak Response of Set 1 / Mean Peak Response of Set 2) * 100

-

-

Visualizations

Caption: Workflow for mitigating matrix effects using a SIL-IS.

Caption: Troubleshooting logic for addressing matrix effect issues.

References

- 1. researchgate.net [researchgate.net]

- 2. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. waters.com [waters.com]

- 6. eijppr.com [eijppr.com]

- 7. crimsonpublishers.com [crimsonpublishers.com]

- 8. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. waters.com [waters.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. researchgate.net [researchgate.net]

- 12. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

Potential for deuterium exchange in Methyl Belinostat-d5

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential for deuterium exchange in Methyl Belinostat-d5. The following troubleshooting guides and frequently asked questions (FAQs) address common concerns and provide detailed experimental protocols to ensure the isotopic integrity of your research.

Frequently Asked Questions (FAQs)

Q1: Where are the deuterium atoms located in this compound?

This compound has the molecular formula C₁₆H₁₁D₅N₂O₄S. The "-d5" designation, often accompanied by "(aniline-d5)" in product descriptions, indicates that the five deuterium atoms are located on the phenyl ring of the aniline moiety.[1][2][3]

Q2: What is the potential for deuterium exchange in this compound under typical experimental conditions?

The deuterium atoms on the aromatic ring of this compound are generally stable under standard physiological and analytical conditions (e.g., neutral pH, ambient temperature). C-D bonds on an aromatic ring are significantly stronger than C-H bonds and are not readily exchangeable. However, exposure to strong acidic or basic conditions, particularly at elevated temperatures, can catalyze deuterium exchange.[4]

Q3: Can deuterium exchange occur during sample preparation or analysis?

Yes, there is a potential for "back-exchange" (D-to-H exchange) during certain analytical procedures, especially in mass spectrometry.[5][6][7] This is more of a concern for labile deuterons (e.g., on -OH, -NH, -SH groups), but it can occur to a lesser extent with aromatic deuterons under harsh conditions. It is crucial to use aprotic solvents and minimize the time the sample is in protic solvents, especially at non-neutral pH, to mitigate this risk.

Q4: How can I assess the isotopic stability of this compound in my specific experimental setup?

The most common methods to monitor deuterium stability are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques can quantify the extent of deuterium retention or exchange over time and under various conditions.[8][9]

Troubleshooting Guide: Assessing Deuterium Exchange

If you suspect deuterium exchange may be occurring in your experiments with this compound, the following logical workflow can help you troubleshoot the issue.

References

- 1. This compound - Immunomart [immunomart.org]

- 2. This compound | Axios Research [axios-research.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. newtraell.cs.uchicago.edu [newtraell.cs.uchicago.edu]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Using NMR-detected hydrogen-deuterium exchange to quantify protein stability in cosolutes, under crowded conditions in vitro and in cells – Department of Chemistry [chem.unc.edu]

Technical Support Center: Optimizing Methyl Belinostat-d5 Analysis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving peak shape and resolution during the chromatographic analysis of Methyl Belinostat-d5.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Why am I observing poor peak shape (tailing or fronting) for this compound?

Peak tailing or fronting for this compound can arise from several factors, including secondary interactions with the stationary phase, column overload, or inappropriate solvent effects.

Troubleshooting Steps:

-

Assess for Secondary Silanol Interactions: Free silanol groups on silica-based columns can interact with the basic nitrogen atoms in this compound, leading to peak tailing.

-

Solution: Add a competitive base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to block these active sites. Alternatively, use a column with end-capping or a hybrid particle technology (e.g., BEH) to minimize silanol activity. A study on the non-deuterated analog, Belinostat, successfully utilized an Acquity BEH C18 column, which is known for reducing silanol interactions.[1][2]

-

-

Check for Column Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion.

-

Solution: Reduce the injection volume or the sample concentration. Perform a loading study by injecting a series of decreasing concentrations to determine the optimal sample load for your column.[3]

-

-

Optimize Sample Solvent: The solvent used to dissolve this compound can significantly impact peak shape.

-

Solution: Ensure the sample solvent is weaker than or equal in strength to the initial mobile phase.[3] Dissolving the sample in a solvent stronger than the mobile phase can lead to peak distortion.

-

2. What are the likely causes of poor resolution between this compound and other components?

Inadequate resolution can be due to suboptimal mobile phase composition, incorrect column selection, or inappropriate flow rate and temperature.

Troubleshooting Steps:

-

Adjust Mobile Phase Composition: The organic modifier and pH of the mobile phase are critical for achieving good resolution.

-

Organic Modifier: While both methanol and acetonitrile can be used, acetonitrile often provides better peak shape and separation for compounds like Belinostat.[1]

-